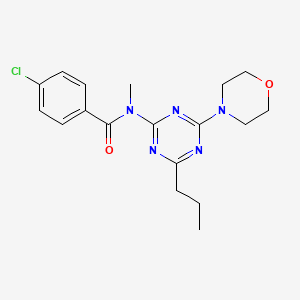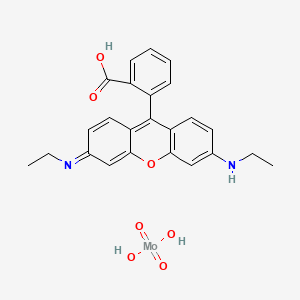
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthylium core, substituted with carboxyphenyl and ethylamino groups, and complexed with molybdate ions. The combination of these functional groups and the molybdate complexation imparts distinct chemical reactivity and potential utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the xanthylium core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the carboxyphenyl and ethylamino groups through substitution reactions. The final step involves the complexation with molybdate ions under controlled conditions, such as specific pH and temperature settings, to ensure the stability of the complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as crystallization or chromatography, are employed to isolate the final product with high purity.
化学反応の分析
Types of Reactions
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized xanthylium derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted xanthylium compounds.
科学的研究の応用
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate involves its interaction with molecular targets through its functional groups. The carboxyphenyl and ethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the molybdate complex can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino): Similar structure but with different substituents, leading to variations in reactivity and applications.
Xanthylium, 3,6-diamino-9-(2-carboxyphenyl)-, hydroxide, inner salt: Another xanthylium derivative with distinct functional groups and properties.
Uniqueness
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-, molybdate is unique due to its specific combination of functional groups and molybdate complexation
特性
CAS番号 |
97171-87-4 |
|---|---|
分子式 |
C24H24MoN2O7 |
分子量 |
548.4 g/mol |
IUPAC名 |
dihydroxy(dioxo)molybdenum;2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C24H22N2O3.Mo.2H2O.2O/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;;;;;/h5-14,25H,3-4H2,1-2H3,(H,27,28);;2*1H2;;/q;+2;;;;/p-2 |
InChIキー |
GJDMSFOSYIBNPC-UHFFFAOYSA-L |
正規SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)O.O[Mo](=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

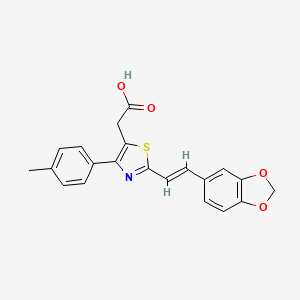

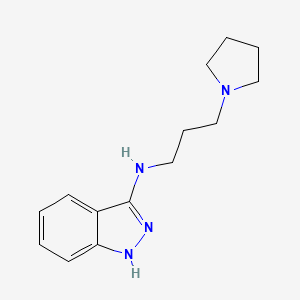
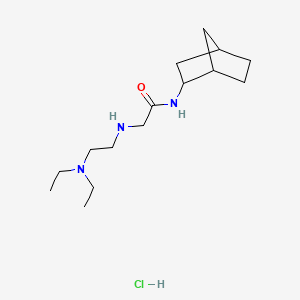
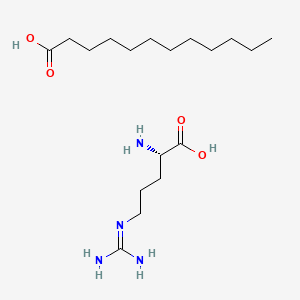
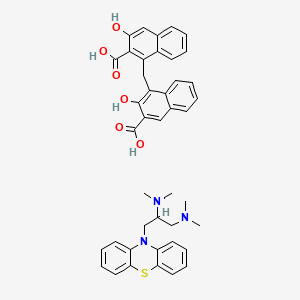
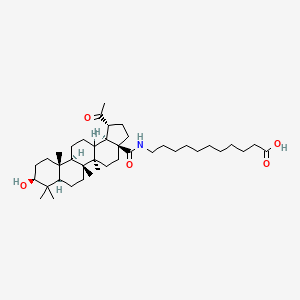

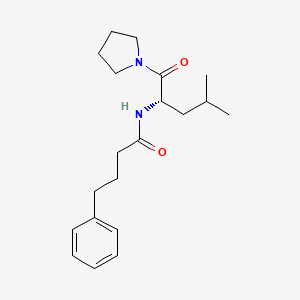
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
